{5-[4-(4-Ethoxy-phenyl)-phthalazin-1-ylamino]-2-methoxy-phenyl}-piperidin-1-yl-methanone
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Overview
Description
4-(4-ETHOXYPHENYL)-N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]PHTHALAZIN-1-AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with ethoxyphenyl and methoxyphenyl groups, as well as a piperidine-1-carbonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ETHOXYPHENYL)-N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]PHTHALAZIN-1-AMINE typically involves multiple steps, including the formation of the phthalazine core and subsequent functionalization with the desired substituents. Common synthetic routes may include:
Formation of the Phthalazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic or basic conditions.
Introduction of Substituents: The ethoxyphenyl and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.
Attachment of the Piperidine-1-Carbonyl Moiety: This step may involve the use of piperidine and carbonylating agents such as phosgene or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-ETHOXYPHENYL)-N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]PHTHALAZIN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be used in the study of biological pathways and interactions due to its unique structure and functional groups.
Industry: It may find use in the development of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-ETHOXYPHENYL)-N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]PHTHALAZIN-1-AMINE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, or other proteins, thereby influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-N-[4-Methoxy-3-(Piperidine-1-Carbonyl)Phenyl]Phthalazin-1-Amine
- 4-(4-Ethoxyphenyl)-N-[4-Methoxy-3-(Piperidine-1-Carbonyl)Phenyl]Phthalazin-1-Amine
Uniqueness
4-(4-ETHOXYPHENYL)-N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]PHTHALAZIN-1-AMINE is unique due to its specific combination of functional groups and the phthalazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C29H30N4O3 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
[5-[[4-(4-ethoxyphenyl)phthalazin-1-yl]amino]-2-methoxyphenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C29H30N4O3/c1-3-36-22-14-11-20(12-15-22)27-23-9-5-6-10-24(23)28(32-31-27)30-21-13-16-26(35-2)25(19-21)29(34)33-17-7-4-8-18-33/h5-6,9-16,19H,3-4,7-8,17-18H2,1-2H3,(H,30,32) |
InChI Key |
GBROOSOLBZYXCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N5CCCCC5 |
Origin of Product |
United States |
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